Cas no 1261234-85-8 (1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride)

1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride
- 1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperazine hydrochloride
- 1-(5-Bromothiophene-2-sulfonyl)-2-methylpiperazine hydrochloride
- SBB075555
- 5-bromo-2-[(2-methylpiperazinyl)sulfonyl]thiophene, chloride
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- インチ: 1S/C9H13BrN2O2S2.ClH/c1-7-6-11-4-5-12(7)16(13,14)9-3-2-8(10)15-9;/h2-3,7,11H,4-6H2,1H3;1H
- InChIKey: HRYZRYIAYOJDLW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(S1)S(N1CCNCC1C)(=O)=O.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 344
- トポロジー分子極性表面積: 86
1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM372657-1g |
1-((5-Bromothiophen-2-yl)sulfonyl)-2-methylpiperazine hydrochloride |
1261234-85-8 | 95%+ | 1g |
$705 | 2023-01-19 | |
Fluorochem | 090103-500mg |
1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride |
1261234-85-8 | 500mg |
£320.00 | 2022-03-01 |
1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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3. Back matter
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochlorideに関する追加情報
Introduction to 1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine Hydrochloride (CAS No. 1261234-85-8)
1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride (CAS No. 1261234-85-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperazine, a heterocyclic amine that plays a crucial role in the development of various drugs and therapeutic agents. The unique structure of this compound, featuring a bromo-thiophene sulfonyl group and a methylated piperazine ring, endows it with distinct chemical and biological properties that make it an attractive candidate for further investigation.
The 5-bromo-thiophene-2-sulfonyl moiety is particularly noteworthy due to its potential to modulate the activity of various biological targets. Thiophenes are known for their aromaticity and electron-withdrawing properties, which can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The bromine substituent adds further complexity by altering the electronic distribution and hydrophobicity of the molecule, potentially enhancing its pharmacological profile.
The 2-methyl-piperazine portion of the molecule is another key feature that contributes to its biological activity. Piperazines are widely used in drug design due to their ability to form hydrogen bonds and interact with polar residues in protein binding sites. The methylation at the 2-position can affect the conformational flexibility and lipophilicity of the piperazine ring, which may influence its permeability across cell membranes and its overall bioavailability.
In recent years, there has been growing interest in the use of 1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits promising activity against various targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a specific GPCR subtype, suggesting its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Beyond its potential therapeutic applications, 1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride has also been explored for its use in chemical biology and drug discovery platforms. Its unique structure makes it an excellent scaffold for structure-activity relationship (SAR) studies, allowing researchers to systematically modify the molecule to optimize its pharmacological properties. Additionally, this compound can serve as a valuable tool for probing the function of specific biological targets and understanding their roles in disease processes.
In terms of synthetic chemistry, the preparation of 1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride involves several well-established synthetic routes. One common approach involves the reaction of 5-bromo-thiophene-2-sulfonyl chloride with 2-methyl-piperazine in an appropriate solvent, followed by acidification to form the hydrochloride salt. This synthetic method is highly reproducible and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
The physicochemical properties of 1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride, such as its solubility, stability, and melting point, have been extensively characterized. These properties are crucial for understanding its behavior in various biological systems and optimizing its formulation for pharmaceutical applications. For example, studies have shown that this compound exhibits good aqueous solubility and stability under physiological conditions, which are favorable attributes for drug candidates.
In conclusion, 1-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine hydrochloride (CAS No. 1261234-85-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to explore its full potential, contributing to advancements in drug discovery and chemical biology.
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